

degradation of fumagillin under UV light and extreme pH

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Compound of Interest		
Compound Name:	Fumigatin	
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Technical Support Center: Fumagillin Stability

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on the degradation of fumagillin under UV light and extreme pH conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and experimental design.

Frequently Asked Questions (FAQs)

Q1: How stable is fumagillin when exposed to UV light?

A1: Fumagillin is highly sensitive to UV light. In solution, its half-life can be as short as a few minutes to a few days depending on the light intensity and solvent. One study estimated the half-life of fumagillin in honey exposed to light at 21°C to be approximately 3 days, with complete decomposition observed after 30 days under the same conditions.[1] It is crucial to protect fumagillin solutions from light by using amber vials or covering containers with aluminum foil.

Q2: What are the primary degradation products of fumagillin under UV exposure?

A2: The major photodegradation product of fumagillin is neofumagillin.[2] This is primarily due to the isomerization of the tetraenedioic acid chromophore in the fumagillin molecule.[3]



Q3: What is the stability of fumagillin at extreme pH values?

A3: Fumagillin is susceptible to degradation in both strongly acidic and strongly basic conditions.[3] Under acidic conditions (e.g., 1 M HCl), hydrolysis of the epoxide and ester functional groups can occur. In strongly basic conditions (e.g., 1 M NaOH), the ester bond is readily hydrolyzed.

Q4: What are the main degradation products of fumagillin under acidic and basic conditions?

A4: Under hydrolytic conditions, the primary degradation products include fumagillol and dihydroxyfumagillin. Fumagillol is formed via the hydrolysis of the ester bond, while dihydroxyfumagillin results from the hydrolysis of the unstable epoxide ring on the cyclohexane.

Q5: How should I store my fumagillin samples to minimize degradation?

A5: To ensure the stability of fumagillin, it is recommended to store it at low temperatures, protected from light. For long-term storage, temperatures below -60°C are advisable.[4] For working solutions, storage at 4°C in the dark can maintain stability for a limited period.

Troubleshooting Guide



Problem	Possible Cause	Recommended Solution
Inconsistent results in bioassays	Fumagillin degradation due to light exposure during experiments.	Protect all fumagillin-containing solutions from light at all times using amber vials or foil wrapping. Prepare fresh solutions before each experiment.
Loss of fumagillin potency in stored solutions	Improper storage conditions (temperature too high, exposure to light).	Store stock solutions at or below -60°C in the dark. For daily use, prepare fresh dilutions and store them at 4°C in the dark for no longer than necessary.
Appearance of extra peaks in HPLC/LC-MS analysis	Degradation of fumagillin into various products.	Ensure proper sample handling and storage. If degradation is unavoidable, identify the degradation peaks by comparing with forced degradation samples (see experimental protocols).
Low recovery of fumagillin during sample extraction	Degradation during the extraction process due to pH or solvent effects.	Optimize the extraction method by using neutral pH buffers and minimizing the exposure time to harsh solvents.

Quantitative Data on Fumagillin Degradation

Table 1: Photodegradation of Fumagillin



Condition	Solvent/Matrix	Half-life (t½)	Observations	Reference
Sunlight Exposure	50% Ethanol	Seconds to minutes	Rapid degradation	
Light Exposure (21°C)	Honey	~3 days	Complete decomposition after 30 days	[1]
Darkness (21°C)	Honey	~246 days	Significantly more stable than in light	[1]

Table 2: Degradation of Fumagillin under Different pH Conditions (Qualitative)

Condition	Observation	Reference
Strong Acid (1 M HCl)	Degradation occurs	[3]
Strong Base (1 M NaOH)	Degradation occurs	[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of Fumagillin

This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

- Preparation of Stock Solution: Prepare a stock solution of fumagillin in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Acid Hydrolysis:
 - Mix 1 mL of the fumagillin stock solution with 1 mL of 1 M HCl.
 - Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
 - At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for analysis.



- Base Hydrolysis:
 - Mix 1 mL of the fumagillin stock solution with 1 mL of 1 M NaOH.
 - Incubate the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
 - At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for analysis.
- Photodegradation:
 - Expose a solution of fumagillin (in a quartz cuvette or a clear vial) to a UV lamp (e.g., 254 nm or 366 nm) or a photostability chamber.
 - Simultaneously, keep a control sample in the dark.
 - Withdraw aliquots at various time intervals for analysis.
- Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS/MS method (see Protocol 2 and 3).

Protocol 2: Stability-Indicating HPLC-UV Method

This method is suitable for separating fumagillin from its degradation products.

- Column: C18, 150 mm x 4.6 mm, 5 μm particle size.[5]
- Mobile Phase: A mixture of ammonium formate 20mM in water and acetonitrile (61:39, v/v).
 [5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 35°C.[5]
- Detection Wavelength: 350 nm.[6]
- Injection Volume: 20 μL.

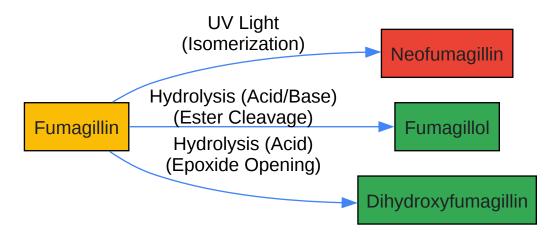


Protocol 3: LC-MS/MS Method for Fumagillin and its Degradation Products

This method provides higher sensitivity and specificity for the identification and quantification of fumagillin and its degradation products.

- Column: C8, 100 mm x 2.0 mm, 5 μm particle size.[7]
- Mobile Phase A: 2 mM ammonium formate with 0.01% formic acid in water.
- Mobile Phase B: Methanol.[7]
- Gradient: A suitable gradient program to separate the parent drug from its degradation products.
- Flow Rate: 0.2 mL/min.[7]
- Column Temperature: 40°C.[7]
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MS/MS Transitions: Monitor specific precursor-to-product ion transitions for fumagillin and its expected degradation products.

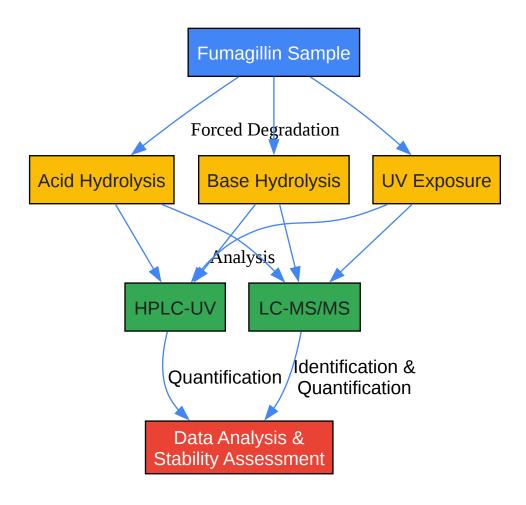
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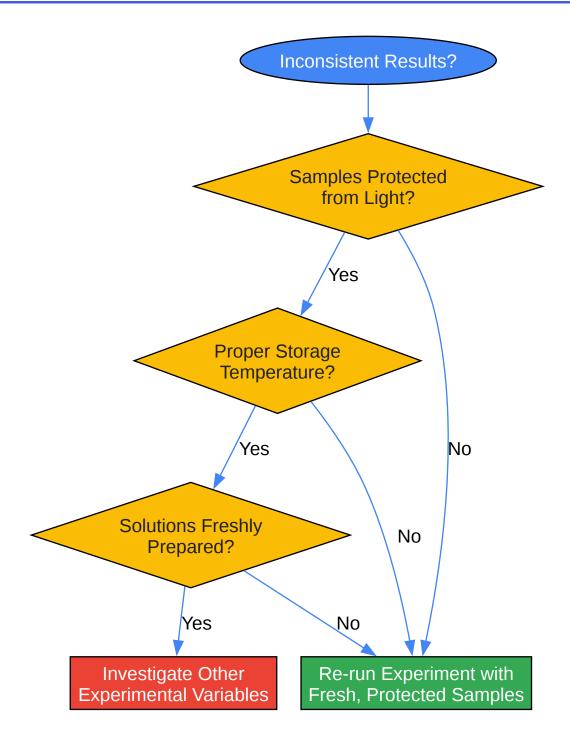
Caption: Proposed degradation pathways of fumagillin.



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Caption: Workflow for fumagillin stability testing.





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